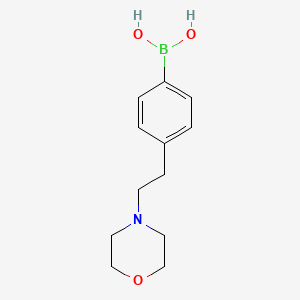

(4-(2-Morpholinoethyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[4-(2-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c15-13(16)12-3-1-11(2-4-12)5-6-14-7-9-17-10-8-14/h1-4,15-16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYDRHSRCNEXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670534 | |

| Record name | {4-[2-(Morpholin-4-yl)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-55-8 | |

| Record name | {4-[2-(Morpholin-4-yl)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling to Install Boronic Acid

The boronic acid group is typically introduced via Suzuki–Miyaura cross-coupling of the aryl bromide intermediate with appropriate boron-containing reagents. Optimization studies indicate:

- Use of boronate esters (e.g., pinacol boronate esters) bearing the desired boronic acid functionality leads to higher yields compared to boronic acids or MIDA boronates.

- Potassium phosphate as base and PdCl2(dppf)·DCM as catalyst provide effective catalytic conditions.

- Microwave-assisted protocols can accelerate the reaction and improve yields.

This method circumvents issues of hydrodehalogenation and protodeboronation that can lower yields in traditional approaches.

Deprotection and Conversion to Free Boronic Acid

If boronate esters are used as coupling partners, a deprotection step is necessary to obtain the free boronic acid. Published methods include:

- Mild oxidative cleavage of pinacolyl boronic esters using sodium periodate, sometimes via diethanolamine-protected intermediates, which preserves sensitive functional groups and allows facile isolation.

- Avoidance of harsh acidic or basic conditions that may degrade the morpholinoethyl substituent or the boronic acid moiety.

This two-step deprotection protocol is advantageous for maintaining compound integrity and achieving good overall yields.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

- The SNAr reaction is highly efficient and scalable, reproducible even under microwave conditions, facilitating large-scale synthesis.

- The Suzuki–Miyaura step benefits from careful catalyst and base selection to minimize side reactions such as hydrodehalogenation.

- Boronate esters outperform boronic acids and MIDA boronates as coupling partners in yield and reaction robustness.

- The deprotection of boronate esters via diethanolamine intermediates represents a mild and versatile method, preserving sensitive functionalities.

- The overall synthetic route has been refined to improve yields, scalability, and operational simplicity, making it suitable for the preparation of (4-(2-Morpholinoethyl)phenyl)boronic acid and related derivatives.

化学反应分析

Types of Reactions

(4-(2-Morpholinoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced to form the corresponding boronate ester.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

Oxidation: 4-(2-Morpholinoethyl)phenol.

Reduction: 4-(2-Morpholinoethyl)phenylboronate ester.

Substitution: 4-(2-Morpholinoethyl)-2-nitrophenylboronic acid (nitration); 4-(2-Morpholinoethyl)-2-bromophenylboronic acid (bromination).

科学研究应用

(4-(2-Morpholinoethyl)phenyl)boronic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura coupling reactions.

Biology: Investigated for its potential as a protease inhibitor and its role in enzyme-catalyzed reactions.

Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.

作用机制

The mechanism of action of (4-(2-Morpholinoethyl)phenyl)boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in disease pathways .

相似化合物的比较

Structural Analogues and Positional Isomers

Key Variations :

- Linker Type: (4-(2-Morpholinoethoxy)phenyl)boronic acid: Contains an ethoxy linker (OCH₂CH₂) between the phenyl ring and morpholine. This ether linkage increases hydrophilicity compared to the ethyl linker in the target compound . 4-(Morpholinosulfonyl)phenylboronic acid: Features a sulfonyl group (SO₂) instead of ethyl, introducing electron-withdrawing effects that may alter boronic acid reactivity .

- Substituent Position: (2-Morpholinophenyl)boronic acid and (3-Morpholinophenyl)boronic acid: Morpholine is attached at ortho or meta positions, respectively. Para substitution (as in the target compound) minimizes steric hindrance and optimizes electronic effects for cross-coupling reactions .

Core Structure :

Table 1: Structural and Electronic Comparison

Physicochemical Properties

- Solubility: The target compound’s ethyl linker provides moderate lipophilicity (predicted LogP ~1.8), enhancing membrane permeability compared to more polar analogues like (4-(2-Morpholinoethoxy)phenyl)boronic acid (LogP ~1.2) . Bulky substituents (e.g., [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) precipitate in aqueous media, limiting in vitro utility, whereas morpholine-containing derivatives show improved solubility .

Stability :

- Morpholine’s saturated ring enhances stability under acidic/basic conditions compared to aromatic heterocycles. Sulfonyl-linked analogues may exhibit lower stability due to hydrolytic sensitivity .

生物活性

(4-(2-Morpholinoethyl)phenyl)boronic acid, with the molecular formula CHBNO, is a boronic acid derivative that has garnered attention for its unique biological properties. This compound is characterized by a boron atom bonded to a phenyl ring, which is further substituted with a morpholinoethyl group. This structural configuration enhances its solubility and stability, making it a valuable candidate for various biological applications.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with enzymes and receptors. The boronic acid moiety can interact with active site residues in enzymes, particularly serine proteases, thereby inhibiting their activity. This mechanism is crucial in pathways associated with various diseases, including cancer and metabolic disorders .

Biological Applications

- Protease Inhibition : The compound has been studied for its potential as a protease inhibitor. Proteases play significant roles in numerous biological processes, including cell signaling and the regulation of metabolic pathways. By inhibiting these enzymes, this compound may help modulate these processes in therapeutic contexts.

- Anticancer Activity : Boronic acids have gained traction in medicinal chemistry due to their anticancer properties. The introduction of the morpholinoethyl group may enhance the selectivity and efficacy of this compound against cancer cells by modifying its pharmacokinetic properties .

- Drug Development : The compound is being explored as a lead structure for developing new boron-containing drugs aimed at treating various types of cancer. Its ability to inhibit proteasomes—similar to established drugs like bortezomib—positions it as a candidate for further research and development .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains morpholinoethyl group | Potential protease inhibitor, anticancer |

| Phenylboronic acid | Lacks substituents that enhance solubility and stability | General boronic acid activity |

| (4-(2-Piperidinoethyl)phenyl)boronic acid | Contains piperidine instead of morpholine | Varies in reactivity and biological activity |

| (4-(2-Dimethylaminoethyl)phenyl)boronic acid | Contains dimethylamino group | Influences chemical properties |

Case Studies and Research Findings

Several studies have highlighted the biological activities of boronic acids, including this compound:

- A study published in PMC discusses the role of boronic acids in medicinal chemistry, emphasizing their anticancer and antibacterial activities. This reinforces the potential applications of this compound in drug design .

- Another research article outlines the synthesis and biological evaluation of various boronic acid derivatives, including those similar to this compound, showcasing their interactions with cellular targets and pathways relevant to disease treatment.

常见问题

Q. What are the standard synthetic routes for (4-(2-Morpholinoethyl)phenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or sequential functionalization of the phenyl ring. A common approach includes:

- Step 1: Introduction of the morpholinoethyl group via alkylation or substitution reactions, using morpholine and a halogenated precursor.

- Step 2: Boronation via Miyaura borylation, employing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .

- Key parameters: Temperature (60–100°C), solvent (THF or dioxane), and base (e.g., potassium carbonate). Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How is the purity and structure of this compound verified?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent integration and boron connectivity (e.g., δ 2.5–3.5 ppm for morpholinoethyl protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.

- Infrared Spectroscopy (IR): Peaks at ~3200–3400 cm⁻¹ (B–OH stretching) and ~1350 cm⁻¹ (B–C aromatic) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact, as boronic acids may cause irritation .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

- Catalyst Selection: Palladium complexes (e.g., Pd(PPh₃)₄) with ligands (XPhos) enhance reactivity with aryl halides .

- Solvent Effects: Polar aprotic solvents (DMF, THF) improve solubility, while aqueous bases (K₂CO₃) facilitate transmetallation .

- Temperature Control: Microwave-assisted synthesis (100–120°C) reduces reaction time and improves yields .

Q. How does the morpholinoethyl substituent influence the compound’s reactivity and binding affinity?

- Electronic Effects: The morpholinoethyl group’s electron-donating nature enhances boronic acid’s nucleophilicity in cross-coupling reactions .

- Biomolecular Interactions: The morpholine moiety improves solubility and enables hydrogen bonding with biological targets (e.g., glycoproteins), measured via surface plasmon resonance (SPR) .

Q. How to address discrepancies in reaction yields when using different catalytic systems?

- Kinetic Studies: Monitor reaction progress under varying conditions (pH, temperature) to identify rate-limiting steps .

- Mechanistic Probes: Isotopic labeling (e.g., ¹⁰B/¹¹B) or computational modeling (DFT) to elucidate catalytic cycles and side reactions .

Q. What are the key considerations when designing biological interaction studies with this compound?

- Binding Assays: Use isothermal titration calorimetry (ITC) or SPR to quantify dissociation constants (Kd) with diol-containing biomolecules (e.g., sialic acid) .

- Cellular Uptake: Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization and bioavailability .

Q. How to analyze the electronic effects of the morpholinoethyl group on conductance properties?

- Single-Molecule Junction Studies: Measure conductance changes under electric potentials (e.g., 100–200 mV) using scanning tunneling microscopy (STM) .

- Density Functional Theory (DFT): Model electron transfer pathways between the boronic acid and electrode surfaces .

Data Contradiction Analysis

Q. Conflicting NMR spectra under varying pH: How to resolve discrepancies?

- pH-Dependent Tautomerism: Boronic acids exist in equilibrium between trigonal (boronic acid) and tetrahedral (boronate) forms. Adjust deuterated solvent pH (D₂O/CD₃OD mixtures) to stabilize one form for consistent spectra .

Q. Divergent yields in scaled-up syntheses: What factors contribute?

- Mass Transfer Limitations: Stirring efficiency and reagent diffusion in larger batches. Use flow chemistry for improved mixing .

- Impurity Profiling: LC-MS to identify byproducts (e.g., deboronation or morpholine oxidation) and adjust purification protocols (e.g., column chromatography vs. recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。